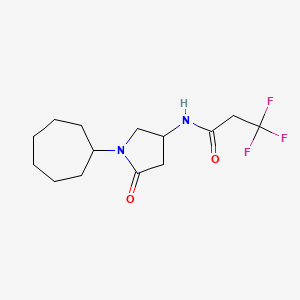
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and GABA aminotransferase is responsible for the breakdown of GABA. Inhibition of this enzyme leads to increased levels of GABA in the brain, which has been shown to have therapeutic potential in a variety of neurological disorders.
Wirkmechanismus
CPP-115 works by inhibiting N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide aminotransferase, which is responsible for the breakdown of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide in the brain, which can have a variety of effects on neuronal activity. N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide is the primary inhibitory neurotransmitter in the brain, and increased levels of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide can lead to decreased neuronal excitability and reduced seizure activity.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide levels in the brain and to reduce seizure activity in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in rodents and to attenuate the reinforcing effects of cocaine and nicotine. In addition, CPP-115 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPP-115 is its potency and selectivity for N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide aminotransferase inhibition. This allows for more precise targeting of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamideergic pathways in the brain, which can lead to more specific and effective therapeutic interventions. However, one limitation of CPP-115 is its potential for off-target effects, as inhibition of other enzymes or pathways could lead to unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for research on CPP-115. One area of interest is in the development of more selective and potent N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide aminotransferase inhibitors, which could lead to even more specific and effective therapeutic interventions. Another area of interest is in the development of CPP-115 analogs with improved pharmacokinetic properties, such as increased brain penetration or reduced toxicity. Finally, there is potential for the use of CPP-115 in combination with other drugs or therapies to enhance its therapeutic effects or reduce potential side effects.
Synthesemethoden
CPP-115 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 1-cycloheptyl-3-pyrrolidinone with ethyl trifluoroacetate to form the corresponding ester. This is followed by a reduction step to form the alcohol, which is then converted to the final amide product using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, CPP-115 has been shown to increase N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in rodents and to attenuate the reinforcing effects of cocaine and nicotine.
Eigenschaften
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3,3,3-trifluoropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F3N2O2/c15-14(16,17)8-12(20)18-10-7-13(21)19(9-10)11-5-3-1-2-4-6-11/h10-11H,1-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCDUZJRCGRVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NC(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-2-(4-ethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B6046388.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B6046396.png)
![N-ethyl-5-[1-(1H-indazol-3-ylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6046403.png)
![2-[(4-hydroxy-5-methyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6046406.png)
![N-{[(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}benzamide](/img/structure/B6046414.png)
![4-hydroxy-6-methyl-3-[2-(3-thienyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B6046421.png)
![3-nitrobenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6046429.png)
![6-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6046448.png)
![[1-(1-cyclohexen-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6046449.png)
![ethyl 3-(3-methoxybenzyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B6046461.png)

![1-(3,4-difluorobenzyl)-3-hydroxy-3-({[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6046476.png)
![2,4-dichloro-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B6046485.png)
![ethyl (4-{3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}-3-morpholinyl)acetate](/img/structure/B6046502.png)